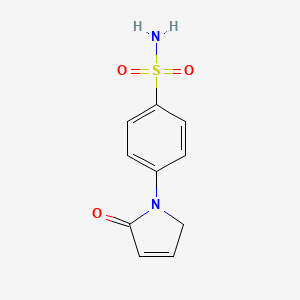![molecular formula C8H7NO5 B12561520 4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
4-[(nitrooxy)methyl]Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Nitrooxy)methyl]Benzoic acid is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitrooxy group (-ONO2) attached to the methyl group of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(nitrooxy)methyl]Benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-benzoic acid with silver nitrate in the presence of an acid catalyst in acetonitrile at reflux temperature. The reaction mixture is then cooled, and a polar aprotic solvent is added to precipitate the product . Another method involves the nitration of benzoic acid derivatives using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The separation and purification steps, such as filtration and recrystallization, are also scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[(Nitrooxy)methyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitrate esters.
Reduction: The nitrooxy group can be reduced to form hydroxylamine derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrooxy group can yield nitrate esters, while reduction can produce hydroxylamine derivatives .
Scientific Research Applications
4-[(Nitrooxy)methyl]Benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(nitrooxy)methyl]Benzoic acid involves the release of nitrate ions, which can participate in various biochemical pathways. The nitrooxy group can undergo redox reactions, leading to the formation of reactive nitrogen species that can interact with molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the nitrooxy group.
3-Methyl-4-nitrobenzoic acid: Contains a methyl group in addition to the nitro group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a nitrooxy group.
Uniqueness
4-[(Nitrooxy)methyl]Benzoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of nitrate esters and other nitrogen-containing compounds .
Properties
IUPAC Name |
4-(nitrooxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-8(11)7-3-1-6(2-4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYIECYJINSHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)

![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)



![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)
